molecular formula C12H9Cl2NOS B5826920 N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide

N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide

Cat. No.: B5826920
M. Wt: 286.2 g/mol
InChI Key: OREKNQCPRLSJKL-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide typically involves the reaction of 2,4-dichlorobenzylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and can be carried out in solvents like dichloromethane or chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

    Thiophene-2-carboxamide: Lacks the 2,4-dichlorophenyl group, resulting in different biological activity and chemical properties.

    2,4-Dichlorophenylthiophene: Lacks the carboxamide group, leading to variations in reactivity and applications.

    Thiophene-2-sulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NOS/c13-9-4-3-8(10(14)6-9)7-15-12(16)11-2-1-5-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREKNQCPRLSJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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